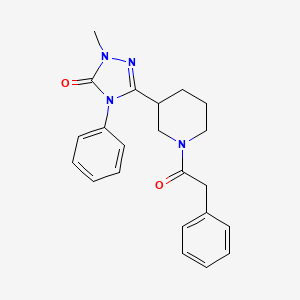![molecular formula C18H17ClN4O B14962348 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenyl derivatives and pyrrolidine. The key steps may involve:
Nucleophilic substitution: Introduction of the pyrrolidin-1-yl group.
Cyclization reactions: Formation of the pyrido[4,3-d]pyrimidine core.
Purification: Techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Automated synthesis: Implementation of automated systems for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the pyrido[4,3-d]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: Binding to the active site of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Signal transduction pathways: Influencing cellular signaling mechanisms.
相似化合物的比较
Similar Compounds
- 6-(5-Chloro-2-methylphenyl)-2-(morpholin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
- 6-(5-Chloro-2-methylphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Uniqueness
The uniqueness of 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one lies in its specific structural features, such as the pyrrolidin-1-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C18H17ClN4O |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
6-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-5-13(19)10-16(12)23-9-6-15-14(17(23)24)11-20-18(21-15)22-7-2-3-8-22/h4-6,9-11H,2-3,7-8H2,1H3 |
InChI 键 |
UJPLWSFITDVINS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14962279.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14962281.png)

![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)
![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)

![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
